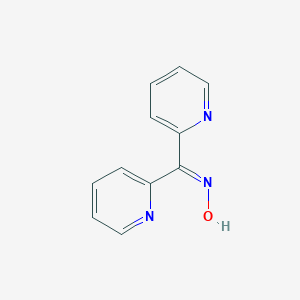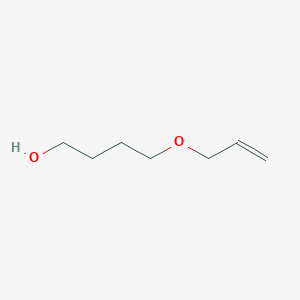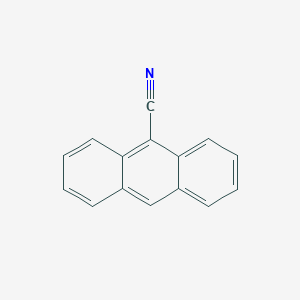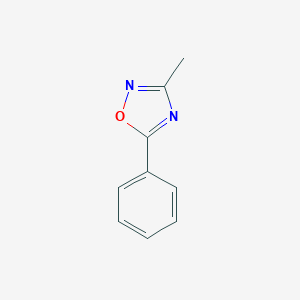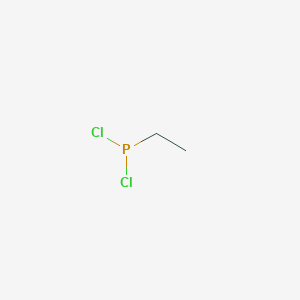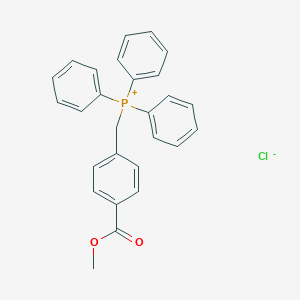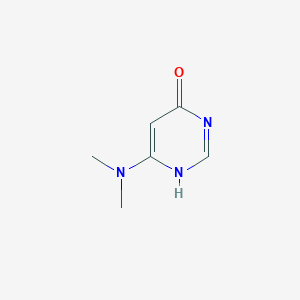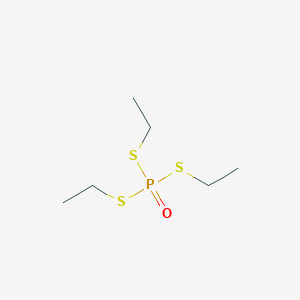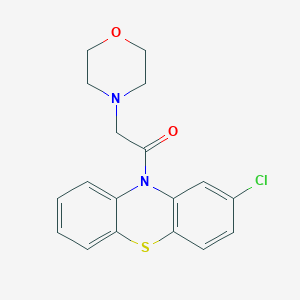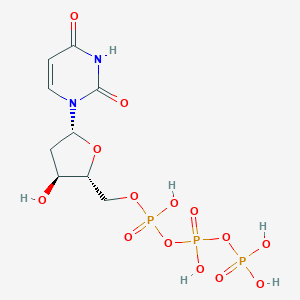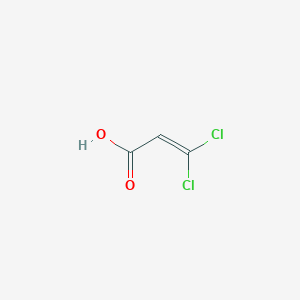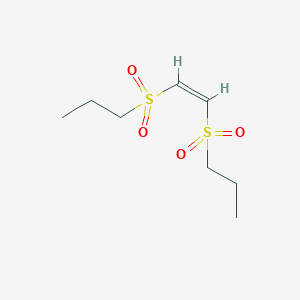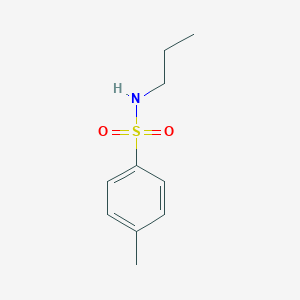
4-メチル-n-プロピルベンゼンスルホンアミド
概要
説明
N-Propyl-p-toluenesulfonamide, is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a benzenesulfonamide moiety with a 4-methyl group and an N-propyl substitution. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
科学的研究の応用
N-Propyl-p-toluenesulfonamide, has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary targets of 4-Methyl-n-propylbenzenesulfonamide, a sulfonamide compound, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, glucose metabolism, thyroid function, inflammation response, and eye pressure regulation .
Mode of Action
Sulfonamides, including 4-Methyl-n-propylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, they prevent PABA from participating in the folic acid synthesis pathway, which is essential for DNA production in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by 4-Methyl-n-propylbenzenesulfonamide affects the bacterial DNA replication process . This disruption in the biochemical pathway leads to the inability of bacteria to multiply, thereby controlling the spread of bacterial infections .
Pharmacokinetics
The pharmacokinetics of sulfonamides are generally well-studied, and these compounds are known to have good oral bioavailability and wide distribution in the body .
Result of Action
The result of the action of 4-Methyl-n-propylbenzenesulfonamide is the inhibition of bacterial growth . By blocking the synthesis of folic acid, an essential component for bacterial DNA replication, this compound prevents the multiplication of bacteria, thereby controlling the spread of bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-p-toluenesulfonamide, typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Sulfonation: 4-methylbenzenesulfonyl chloride is reacted with propylamine in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure N-Propyl-p-toluenesulfonamide.
Industrial Production Methods
In industrial settings, the production of N-Propyl-p-toluenesulfonamide, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-Propyl-p-toluenesulfonamide, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
類似化合物との比較
N-Propyl-p-toluenesulfonamide, can be compared with other similar compounds such as:
- Benzenesulfonamide, 4-methyl-N-ethyl-
- Benzenesulfonamide, 4-methyl-N-methyl-
- Benzenesulfonamide, 4-methyl-N-butyl-
Uniqueness
The uniqueness of N-Propyl-p-toluenesulfonamide, lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the N-propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and industrial processes.
特性
IUPAC Name |
4-methyl-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTLUYQJKVPUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921036 | |
| Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-12-6 | |
| Record name | N-Propyl-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonamide, N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-methyl-N-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Methyl-N-propylbenzenesulfonamide?
A: 4-Methyl-N-propylbenzenesulfonamide (N-Propyl-p-toluenesulfonamide), also known as Benzenesulfonamide, 4-methyl-N-propyl-, is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol. [, ] The structure consists of a benzene ring with a methyl substituent at the para position (hence "p-toluenesulfonamide") and a sulfonamide group (-SO2NH-) attached to the benzene ring. The nitrogen atom of the sulfonamide group is further bonded to a propyl group. Its crystal structure reveals two molecules in the asymmetric unit and the presence of C—H⋯O and N—H⋯O hydrogen bonds leading to a three-dimensional network structure. [] Further structural information can be obtained through spectroscopic techniques such as 1H NMR, 13C NMR, and MS. []
Q2: Has 4-Methyl-N-propylbenzenesulfonamide been explored for its antitumor activity?
A: While 4-Methyl-N-propylbenzenesulfonamide itself has not been extensively studied for its antitumor activity in the provided research, a derivative, (N-propyl-P-toluenesulfonamide) Gambogate, has shown promising antitumor activity. [] This derivative, synthesized from Gambogic acid, exhibited better in vitro antitumor activity than Gambogic acid against human colon cancer cell line (RKO), human liver cancer cell line (HepG-2), and human ovarian cancer cell line (OVCAR-3). [] This suggests potential avenues for further research into the antitumor activities of 4-Methyl-N-propylbenzenesulfonamide derivatives.
Q3: What is the role of 4-Methyl-N-propylbenzenesulfonamide in the development of CCR5 antagonists?
A: Research highlights the importance of chemokine receptor CCR5 as a target for HIV infection prevention. [] 4-Methyl-N-propylbenzenesulfonamide served as a key intermediate in the synthesis of a novel non-peptide CCR5 antagonist, N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-methyl-N-propylbenzenesulfonamide. [] This synthesis involved reacting 4-methyl-N-(piperidin-4-yl)-N-propylbenzenesulfonamide, prepared from 1-benzylpiperidin-4-one, with an appropriately substituted benzene derivative. [] This example showcases the potential of 4-Methyl-N-propylbenzenesulfonamide as a building block for developing novel therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


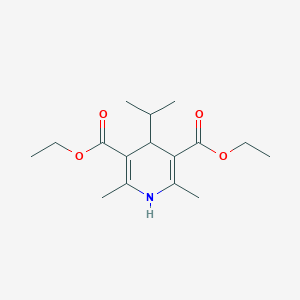
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
